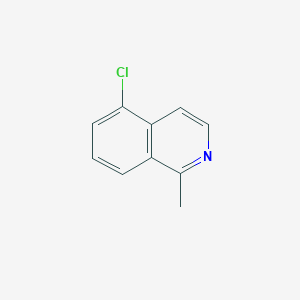

5-Chloro-1-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClN |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

5-chloro-1-methylisoquinoline |

InChI |

InChI=1S/C10H8ClN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3 |

InChI Key |

YLCUCUVNNAXGGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C1C=CC=C2Cl |

Origin of Product |

United States |

Reaction Chemistry and Reactivity of 5 Chloro 1 Methylisoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline nucleus is an aromatic system, but the reactivity of its two constituent rings towards electrophiles differs significantly. The pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic aromatic substitution (EAS) reactions preferentially occur on the more electron-rich benzene (B151609) ring. gcwgandhinagar.com For isoquinoline itself, substitution typically takes place at the C5 and C8 positions. gcwgandhinagar.com

In 5-Chloro-1-methylisoquinoline, the benzene ring is substituted with a chlorine atom at C5. Halogens are deactivating yet ortho-, para-directing groups in EAS. Therefore, the chlorine atom at C5 directs incoming electrophiles to the C6 (ortho) and C8 (para) positions. The C1-methyl group has a lesser electronic influence on the benzene ring. Given these directing effects, electrophilic substitution is predicted to occur predominantly at the C8 position, as the C6 position is sterically more hindered.

A key example of this reactivity is the nitration of this compound. Experimental findings show that this reaction proceeds with high regioselectivity to yield 5-chloro-1-methyl-8-nitroisoquinoline. This outcome is consistent with the directing effect of the C5-chloro substituent. thieme-connect.de This 8-nitro derivative can be further elaborated, for instance, through reduction to the corresponding 8-amino compound, which can then undergo Sandmeyer reactions to introduce other functionalities at the C8 position. thieme-connect.de

Table 1: Electrophilic Nitration of this compound

| Starting Material | Reagents & Conditions | Major Product | Reference |

|---|---|---|---|

| This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) | 5-Chloro-1-methyl-8-nitroisoquinoline | thieme-connect.de |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

Nucleophilic substitution on the isoquinoline ring is highly dependent on the position of the leaving group. Halogens located at the C1 position of the isoquinoline ring are highly susceptible to nucleophilic substitution. quimicaorganica.orgyoutube.com This enhanced reactivity is due to the ability of the adjacent ring nitrogen to stabilize the negative charge in the Meisenheimer-type intermediate formed during the addition-elimination mechanism. quimicaorganica.org

In contrast, the chlorine atom in this compound is attached to the C5 position on the benzene ring. As an aryl chloride, it is significantly less reactive towards traditional nucleophilic aromatic substitution (SNAr) compared to a halogen at C1. The electron-withdrawing effect of the pyridine nitrogen is attenuated at the C5 position, and there is no ortho or para activating group (like a nitro group) to stabilize the intermediate. Consequently, direct displacement of the 5-chloro substituent by common nucleophiles (such as alkoxides, amines, or cyanides) under standard SNAr conditions is generally unfavorable and not a common synthetic strategy for this compound. More forcing conditions or transition-metal-catalyzed methods are typically required to functionalize this position (see Section 2.5).

Reactions at the Methyl Group: Functionalization and Derivatization

The methyl group at the C1 position of this compound is a key site for functionalization due to the acidity of its protons and its susceptibility to radical reactions.

Acidity and Condensation Reactions: The protons of the C1-methyl group are significantly more acidic than those of a simple alkylbenzene like toluene. This is because the adjacent C=N bond and the aromatic nature of the ring system allow for the delocalization and stabilization of the negative charge in the corresponding carbanion. This increased acidity allows for deprotonation with a suitable base, and the resulting anion can be used in various condensation reactions. For instance, 1-methylisoquinoline (B155361) is known to react with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to yield enaminones, which are versatile synthetic intermediates. nih.gov

Radical Halogenation: The methyl group can also be functionalized via free-radical pathways. Radical bromination using N-bromosuccinimide (NBS), typically with a radical initiator like dibenzoyl peroxide or AIBN, is an effective method for converting the methyl group into a bromomethyl group. This reaction has been shown to proceed satisfactorily for related 1-chloro-7-methylisoquinolines. thieme-connect.de The resulting 1-(bromomethyl) derivative is a valuable precursor for further nucleophilic substitution reactions, allowing the introduction of various functional groups such as cyanide, azides, or alcohols.

Table 2: Representative Reactions of the C1-Methyl Group

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Condensation | Base, Electrophile (e.g., DMF-DMA) | C1-Vinyl derivative (e.g., enaminone) | nih.gov |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 1-(Bromomethyl)isoquinoline derivative | thieme-connect.de |

Ring-Opening and Rearrangement Reactions of the Isoquinoline Scaffold

While the isoquinoline scaffold is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, often involving initial modification of the core structure.

One notable transformation is the photochemical rearrangement of isoquinoline N-oxides. This compound can be oxidized at the nitrogen atom using a peroxy acid (like m-CPBA) to form the corresponding N-oxide. youtube.com Upon irradiation with UV light, isoquinoline N-oxides are known to rearrange into 1,3-benzoxazepines or isomerize to 1(2H)-isoquinolones. rsc.org The specific outcome can be influenced by the solvent and the substitution pattern on the ring. rsc.org

Another potential rearrangement involves the quaternization of the ring nitrogen. If this compound is further alkylated at the nitrogen to form a 1,2-dimethylisoquinolinium salt, it could potentially undergo a photochemical thieme-connect.deblogspot.com N-to-C alkyl migration, a reaction that has been developed for related isoquinolinium systems.

Ring-opening is less common but has been observed in highly strained or specifically activated isoquinoline derivatives. For example, certain fused tricyclic isoquinolines, such as thieme-connect.deblogspot.comorganic-chemistry.orgtriazolo[5,1-a]isoquinolines, can undergo ring-opening of the triazole ring under thermal or chemical treatment to furnish substituted 1-methylisoquinolines. thieme-connect.de

Metalation and Cross-Coupling Chemistry of Substituted Isoquinolines

The halogen atom at C5 and the various C-H bonds in this compound provide handles for metalation and subsequent cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

The C5-chloro substituent can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.orgfishersci.co.uk While aryl chlorides are less reactive than the corresponding bromides and iodides, modern catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands (such as XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for the coupling of aryl chlorides. rsc.orgorganic-chemistry.org These reactions allow for the introduction of aryl, vinyl, or alkynyl groups at the C5 position. For instance, Suzuki-Miyaura coupling of a related 6-chloro-thiazolo[5,4-c]isoquinoline has been demonstrated, confirming the viability of coupling at the benzene portion of the isoquinoline system. researchgate.net

Table 3: Potential Cross-Coupling Reactions at the C5-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(0) catalyst + Ligand (e.g., XPhos) + Base | 5-Aryl/vinyl-1-methylisoquinoline | fishersci.co.uk, rsc.org |

| Heck | Alkene | Pd(0) catalyst + Ligand + Base | 5-Vinyl-1-methylisoquinoline | wikipedia.org, organic-chemistry.org |

| Sonogashira | Terminal alkyne | Pd(0) catalyst + Cu(I) cocatalyst + Base | 5-Alkynyl-1-methylisoquinoline | wikipedia.org, organic-chemistry.org |

Direct metalation via deprotonation (C-H activation) is another strategy. The most acidic protons in the isoquinoline system (after the C1-methyl group) are at C8, ortho to the C5-chloro group, and potentially at C4. Directed ortho-metalation (DoM) could be envisioned if a suitable directing group were present, though none exists in the parent molecule.

Photochemical and Thermal Transformations of this compound

In addition to the N-oxide rearrangements discussed in section 2.4, the isoquinoline core can participate in other photochemical reactions. A notable example is the visible-light-mediated C-H functionalization at the C1 position. Under Minisci-type conditions, which involve the generation of carbon-centered radicals, isoquinolines can undergo alkylation or acylation at C1. nih.gov Recent advances have developed oxidant-free photochemical methods for the C-H hydroxyalkylation of isoquinolines at this position. nih.govnih.gov

Upon UV irradiation, isoquinoline N-oxides can also undergo simple deoxygenation, reverting to the parent isoquinoline. youtube.com This provides a method for the temporary protection or activation of the nitrogen atom. Thermal reactions of the parent this compound are less specific and generally require high temperatures, often leading to decomposition unless specific reactive handles are present. One example of a productive thermal reaction in a related system is the decarboxylation of isoquinoline-1-acetic acid, which yields 1-methylisoquinoline upon heating.

Computational and Theoretical Studies of 5 Chloro 1 Methylisoquinoline

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules. nih.gov By calculating the electron density, DFT provides a basis for understanding the distribution of electrons and, consequently, the molecule's reactivity and stability. nih.gov For 5-Chloro-1-methylisoquinoline, DFT calculations, often employing basis sets like 6-311++G(d,p), are instrumental in elucidating its fundamental electronic features. dntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical stability and reactivity. eurjchem.com A smaller gap suggests higher reactivity.

For isoquinoline (B145761) derivatives, the HOMO is often distributed over the entire molecule, while the LUMO may be localized on specific regions. In the case of this compound, the presence of the electron-withdrawing chlorine atom and the methyl group influences the energies and distributions of these frontier orbitals. DFT calculations can precisely map these orbitals and quantify the HOMO-LUMO energy gap, providing predictive power for its reaction tendencies. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for this compound (Illustrative DFT Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These values are illustrative and would be determined through specific DFT calculations. |

Electrostatic Potential Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue represents positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a potential site for protonation or coordination to metal ions. The chlorine atom, being highly electronegative, would also create a region of negative potential. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential. These maps provide a visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. walisongo.ac.idchemrxiv.orgscispace.com

Quantitative Structure–Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com These models are built upon a set of molecular descriptors that quantify various aspects of a molecule's structure.

Development of Predictive Models Based on Molecular Descriptors

The development of QSAR/QSPR models for compounds like this compound involves several key steps. First, a dataset of related compounds with known activities or properties is compiled. Then, a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to identify the descriptors that best correlate with the observed activity or property, resulting in a predictive mathematical model. nih.gov For quinoline (B57606) derivatives, QSAR studies have been successfully applied to predict activities such as antimalarial efficacy. researchgate.net

Theoretical Evaluation of Substituent Effects on Reactivity

Theoretical methods are crucial for understanding how the addition or modification of substituents on the isoquinoline core affects its reactivity. In the case of this compound, the chlorine atom at the 5-position and the methyl group at the 1-position significantly influence the electronic distribution and, consequently, the molecule's reactivity.

The chlorine atom, being an electron-withdrawing group, is expected to decrease the electron density of the aromatic system, potentially making it more susceptible to nucleophilic attack. Conversely, the methyl group is an electron-donating group, which would increase the electron density. DFT calculations can quantify these effects by analyzing changes in atomic charges, bond orders, and the energies of frontier orbitals upon substitution. This theoretical evaluation provides a rational basis for designing new derivatives with desired reactivity profiles. dntb.gov.ua Studies on related halo-substituted quinolines have demonstrated the utility of these theoretical approaches. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time by solving Newton's equations of motion for the atoms in the system. eurjchem.com This allows for the exploration of the conformational landscape of a molecule and the study of its flexibility and intermolecular interactions.

For a relatively rigid molecule like this compound, conformational analysis primarily focuses on the rotation of the methyl group. While the isoquinoline ring system itself is planar, the orientation of the methyl group's hydrogen atoms can be explored. MD simulations can reveal the preferred rotational conformations and the energy barriers between them. Furthermore, in condensed phases, MD can simulate how the molecule interacts with solvent molecules or other surrounding species, providing insights into its solvation and potential for forming intermolecular interactions. eurjchem.com

Investigating Rotational Barriers and Molecular Flexibility

The flexibility of a molecule, which is crucial for its interaction with biological targets, is largely determined by the energy barriers to rotation around its single bonds. For this compound, the key rotatable bond is that of the methyl group attached to the isoquinoline core.

Computational chemistry provides powerful tools to investigate these rotational barriers. cdnsciencepub.combiomedres.usnih.gov A standard approach involves performing a relaxed potential energy scan. In this method, the dihedral angle defining the orientation of the methyl group is systematically rotated in small increments (e.g., 10-15 degrees), and at each step, the geometry of the rest of the molecule is allowed to relax to its lowest energy state. nih.gov The energy of the molecule is calculated at each increment, resulting in a potential energy profile as a function of the dihedral angle.

The peaks on this profile represent the energy barriers that must be overcome for the methyl group to rotate. These barriers arise from steric hindrance and electronic repulsion between the hydrogen atoms of the methyl group and the adjacent atoms on the isoquinoline ring. The height of these barriers provides a quantitative measure of the molecule's rotational flexibility. cdnsciencepub.combiomedres.us While direct studies on this compound are not available, similar computational methods have been applied to a wide range of organic molecules to understand their conformational preferences and dynamic behavior. nih.govrsc.orgresearchgate.net

Table 1: Hypothetical Rotational Energy Barriers for the Methyl Group in this compound

This interactive table illustrates the type of data that would be generated from a computational study on the rotational barriers of this compound. The values presented are hypothetical and for illustrative purposes only.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | 0.00 |

| 30 | 1.25 |

| 60 | 2.50 |

| 90 | 1.25 |

| 120 | 0.00 |

| 150 | 1.25 |

| 180 | 2.50 |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), to form a stable complex. iaanalysis.comcomputabio.comdrugdesign.orgstudysmarter.co.uk This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions at an atomic level. nih.gov Although no specific molecular docking studies featuring this compound have been identified in the surveyed literature, the general principles of such an investigation are well-established. nih.govresearchgate.netusc.gal

To understand how this compound might interact with a biological target, a molecular docking simulation would be performed. This process requires the three-dimensional structures of both the ligand (this compound) and the target macromolecule, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. nih.govnih.gov

The docking software then samples a vast number of possible orientations and conformations of the ligand within the binding site of the receptor. nih.gov Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity. The poses with the best scores, indicating the most favorable interactions, are then analyzed to understand the binding mode. iaanalysis.comstudysmarter.co.uk

Key interactions that stabilize the ligand-receptor complex include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the nitrogen atom in the isoquinoline ring could act as a hydrogen bond acceptor, while the aromatic rings would likely engage in hydrophobic and π-π stacking interactions with aromatic residues in the protein's binding pocket. The chlorine atom could participate in halogen bonding or other electrostatic interactions.

Table 2: Hypothetical Binding Interactions of this compound with a Putative Protein Target

This interactive table illustrates the potential types of interactions that could be identified in a molecular docking study of this compound. The information is hypothetical and serves as an example.

| Interacting Residue of Protein | Atom(s) of Ligand Involved | Type of Interaction |

| Aspartic Acid (ASP) 110 | Nitrogen (N) of Isoquinoline | Hydrogen Bond |

| Phenylalanine (PHE) 258 | Isoquinoline Ring System | π-π Stacking |

| Leucine (LEU) 105 | Methyl Group, Chloro Group | Hydrophobic Interaction |

| Tyrosine (TYR) 254 | Isoquinoline Ring System | Hydrophobic Interaction |

A critical aspect of molecular docking is the energetic analysis of the protein-ligand complex, which provides a quantitative estimate of the binding affinity. pnas.orgnih.govresearchgate.netnih.gov This is typically expressed as a binding energy (often in kcal/mol), where a more negative value indicates a stronger and more stable interaction. pnas.org

The scoring functions used in docking programs calculate this binding energy by summing up the contributions from various types of interactions. nih.gov These can be broken down into several components:

Van der Waals Energy: Represents the short-range attractive and repulsive forces between atoms.

Electrostatic Energy: Accounts for the coulombic interactions between charged or polar atoms.

Hydrogen Bond Energy: A specific and significant contribution from hydrogen bonds.

Desolvation Energy: The energy change associated with removing the ligand and the binding site from the solvent and bringing them together.

Torsional Energy: The energetic penalty for any conformational strain in the ligand upon binding.

By analyzing these components, researchers can gain insight into the driving forces behind the binding of a ligand to its target. While no such specific data exists for this compound, a hypothetical energetic analysis would provide a detailed breakdown of its potential interaction with a target protein.

Table 3: Hypothetical Energetic Analysis of this compound Binding

This interactive table provides a hypothetical example of the energetic components of a protein-ligand interaction for this compound. The values are for illustrative purposes only.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -4.5 |

| Electrostatic Energy | -2.8 |

| Hydrogen Bond Energy | -1.5 |

| Desolvation Energy | +2.1 |

| Torsional Energy | +0.5 |

| Total Binding Energy | -6.2 |

Applications in Chemical Synthesis and Materials Science

5-Chloro-1-methylisoquinoline as a Privileged Building Block

The isoquinoline (B145761) core is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govbartleby.comambeed.com The introduction of a chloro substituent at the 5-position and a methyl group at the 1-position of the isoquinoline ring imparts specific reactivity and properties to the molecule, making this compound a particularly interesting starting material for the synthesis of diverse and biologically active compounds.

Precursor in the Synthesis of Complex Natural Products

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various alkaloids. The isoquinoline nucleus is a core component of numerous natural products, including a number of marine natural products with significant biological activity. thieme-connect.de The development of synthetic routes to functionalized isoquinolines, such as those derived from this compound, is crucial for accessing analogs of these natural products and exploring their structure-activity relationships.

Intermediate in the Formation of Advanced Organic Materials

The potential of this compound extends beyond medicinal chemistry into the realm of materials science. The planar, aromatic structure of the isoquinoline ring system suggests its potential utility in the development of organic electronic materials. For instance, imidazo[5,1-a]isoquinolines, which can be synthesized from isoquinoline precursors, have been investigated as emitter molecules in organic light-emitting diodes (OLEDs) due to their intense blue luminescence. bldpharm.com The substitution pattern on the isoquinoline core can significantly influence the photophysical properties, and thus, derivatives of this compound could be explored for the synthesis of novel organic functional materials.

Scaffold for Combinatorial Chemistry Libraries

The concept of privileged scaffolds is central to the design of combinatorial libraries for drug discovery. nih.gov These libraries consist of a large number of structurally related compounds that can be screened for biological activity. The this compound core, with its potential for diversification at multiple positions, represents an ideal scaffold for the generation of such libraries. By systematically modifying the substituents on the isoquinoline ring, a vast chemical space can be explored to identify novel hit compounds for various therapeutic targets. While specific combinatorial libraries based solely on this compound are not extensively detailed in the literature, the principles of combinatorial chemistry strongly support its potential in this area. nih.govnih.gov

Development of Isoquinoline-Fused Heterocyclic Frameworks

The reactivity of the chloro and methyl groups in this compound, along with the inherent reactivity of the isoquinoline ring, allows for its use in the construction of a variety of fused heterocyclic systems. These polycyclic structures are of great interest due to their prevalence in biologically active molecules.

Construction of Benzimidazo[2,1-a]isoquinolines and Related Systems

The synthesis of benzimidazo[2,1-a]isoquinolines, a class of compounds with potential therapeutic applications, has been achieved through various synthetic strategies. While direct synthesis from this compound is not prominently reported, related chloro-substituted quinoline (B57606) derivatives have been utilized in the synthesis of biologically active compounds. For example, chloroquinoline derivatives incorporating benzenesulfonamide (B165840) moieties have been prepared and evaluated for their cytotoxic activity. nih.gov The reaction of a substituted 1-chloroisoquinoline (B32320) with o-phenylenediamine (B120857) or its derivatives would be a plausible route to explore for the synthesis of substituted benzimidazo[2,1-a]isoquinolines.

A general approach to fused 1-chloro-5-methylisoquinoline (B1582998) systems has been described, which could be adapted for the synthesis of benzimidazo[2,1-a]isoquinoline (B1203507) analogs. This method involves the lithiation of a protected 4-acetyl-2-chloropyridine derivative, followed by reaction with an appropriate aromatic aldehyde and subsequent cyclization to form the fused isoquinoline system. clockss.org

Table 1: Key Intermediates in the Synthesis of Fused 1-Chloro-5-methylisoquinoline Systems clockss.org

| Intermediate | Structure | Role |

| 4-acetyl-2-chloro pyridine (B92270) ethylene (B1197577) glycol ketal | A protected pyridine derivative | Starting material for lithiation |

| 4-acetyl-2-chloro-3-lithiopyridine ethylene glycol ketal | A lithiated intermediate | Reacts with aromatic aldehydes |

| 4-acetyl-3-arylmethyl-2-chloro pyridine ethylene glycol ketals | Products of the aldehyde reaction | Precursors for cyclization |

Pyrrolo[2,1-a]isoquinoline and Triazolo[5,1-a]isoquinoline Scaffold Formation

The synthesis of pyrrolo[2,1-a]isoquinolines, another important class of N-bridgehead heterocyclic compounds found in natural products with significant biological activity, has been successfully achieved using a 1-chloroisoquinoline derivative. clockss.orgnih.gov A study demonstrated that the reaction of a 1-chloro-2-phenacylisoquinolinium salt with active methylene (B1212753) compounds in the presence of a base leads to the formation of functionalized pyrrolo[2,1-a]isoquinolines in a one-pot reaction. clockss.org This methodology provides a direct route to this valuable scaffold.

Table 2: Synthesis of Pyrrolo[2,1-a]isoquinolines from a 1-Chloroisoquinolinium Salt clockss.org

| Reactant | Product | Yield |

| 1-chloro-2-phenacylisoquinolinium salt + Dimethyl malonate | Dimethyl 1-phenyl-2-oxo-1,2-dihydropyrrolo[2,1-a]isoquinoline-3,3(10bH)-dicarboxylate | 53% |

| 1-chloro-2-phenacylisoquinolinium salt + Malononitrile | 3,3-Dicyano-1-phenyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-2-one | 51% |

| 1-chloro-2-phenacylisoquinolinium salt + Methyl cyanoacetate | Methyl 3-cyano-2-oxo-1-phenyl-1,2-dihydropyrrolo[2,1-a]isoquinoline-3(10bH)-carboxylate | 50% |

Similarly, the synthesis of triazolo[5,1-a]isoquinolines, which are also of considerable pharmaceutical interest, can be envisioned starting from this compound. The reaction of 1-methylisoquinoline (B155361) with hydrazonoyl halides has been shown to produce triazolo[3,4-a]isoquinoline derivatives. researchgate.net By analogy, the reaction of this compound with suitable reagents could provide access to the corresponding triazolo[5,1-a]isoquinoline scaffold.

Coordination Chemistry and Metal-Ligand Interactions

The study of how molecules bind to metal ions, known as coordination chemistry, is a fundamental area of inorganic and materials science. The isoquinoline scaffold, a bicyclic aromatic system containing a nitrogen atom, is a well-established ligand in this field. The nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The electronic and steric properties of the isoquinoline ring can be fine-tuned by the introduction of various substituents, which in turn influences the stability, geometry, and reactivity of the resulting metal complexes.

This compound as a Ligand in Metal Complexes

While specific research on the coordination complexes of this compound is not extensively documented in the current body of scientific literature, its behavior as a ligand can be inferred from the well-studied coordination chemistry of isoquinoline and its derivatives. The presence of the chloro and methyl groups at the 5- and 1-positions, respectively, is expected to modulate the electronic and steric characteristics of the isoquinoline core, thereby influencing its interactions with metal centers.

The nitrogen atom in the isoquinoline ring acts as a Lewis base, donating its electron pair to a Lewis acidic metal ion. The basicity of the nitrogen is a key factor in determining the strength of the metal-ligand bond. The methyl group at the 1-position, being an electron-donating group, would be expected to increase the electron density on the nitrogen atom through an inductive effect. This enhanced electron density would, in principle, increase the basicity of the nitrogen and lead to the formation of stronger metal-ligand bonds compared to unsubstituted isoquinoline.

Recent studies on the coordination of unsubstituted isoquinoline (iQuin) with transition metals such as cobalt(II) and nickel(II) have provided valuable insights into the types of complexes that can be formed. For instance, the reaction of isoquinoline with cobalt(II) and nickel(II) halides has been shown to produce neutral coordination complexes with varying stoichiometries. clarku.edu

A family of such complexes has been synthesized and characterized, including compounds with the general formulas (iQuin)₂CoX₂ and (iQuin)₄CoX₂, where X represents a halide ion (Cl or Br). clarku.edu The crystal structures of several of these complexes have been determined, revealing details about their molecular geometry and the coordination environment of the metal ion. clarku.edu For example, complexes of the type (iQuin)₂CoX₂ typically exhibit a tetrahedral geometry around the cobalt center, with two isoquinoline molecules and two halide ions acting as ligands. clarku.edu In contrast, complexes with the formula (iQuin)₄NiCl₂ have been found to adopt an octahedral geometry, with four isoquinoline molecules and two chloride ions coordinated to the nickel ion. clarku.edu

It is plausible that this compound could form analogous complexes with various transition metals. The steric bulk of the methyl group at the 1-position, adjacent to the coordinating nitrogen atom, might influence the number of ligands that can fit around a metal center and could also affect the geometry of the resulting complex.

The table below summarizes the types of complexes formed with unsubstituted isoquinoline, which can serve as a predictive model for the potential coordination behavior of this compound.

| Metal Ion | Halide (X) | Stoichiometry (iQuin:Metal:Halide) | Complex Formula | Reported Geometry |

| Co(II) | Cl | 2:1:2 | (iQuin)₂CoCl₂ | Tetrahedral clarku.edu |

| Co(II) | Br | 2:1:2 | (iQuin)₂CoBr₂ | Tetrahedral clarku.edu |

| Co(II) | Cl | 4:1:2 | (iQuin)₄CoCl₂ | Octahedral clarku.edu |

| Ni(II) | Cl | 4:1:2 | (iQuin)₄NiCl₂ | Octahedral clarku.edu |

Further research, including the synthesis and structural characterization of metal complexes with this compound, would be necessary to fully elucidate its coordination chemistry and to understand how the electronic and steric effects of the chloro and methyl substituents manifest in the solid-state structures and solution behavior of these materials. Such studies would contribute to a deeper understanding of ligand design and its impact on the properties of coordination compounds.

Molecular Interactions with Biological Macromolecules and Biochemical Pathways

Investigation of Molecular Recognition Mechanisms with Enzymes

The isoquinoline (B145761) core is a common motif in many biologically active compounds, including enzyme inhibitors. The introduction of a chlorine atom and a methyl group, as in 5-Chloro-1-methylisoquinoline, can significantly influence its electronic properties and steric profile, thereby affecting its binding to enzyme targets.

Studies on Enzyme Active Site Binding and Inhibitory Principles

Research on related quinoline (B57606) and quinazolinone derivatives provides insights into how this compound might interact with enzyme active sites. For instance, studies on novel chloro methylquinazolinones have demonstrated their potential as inhibitors of enzymes like PI3K-δ. These compounds have been shown to bind within the ATP-binding pocket of the enzyme, forming crucial hydrogen bond interactions with key amino acid residues such as Val828 arabjchem.org. This interaction within the active site leads to the inhibition of the enzyme's catalytic activity.

Similarly, quinoline-based compounds have been investigated as inhibitors of α-glucosidase. The inhibitory mechanism of these compounds is often attributed to their ability to interact with important amino acids in the active site of the enzyme nih.gov. The structure-activity relationship (SAR) analysis of such compounds often reveals that substitutions on the aromatic ring, such as the chloro group in this compound, can significantly impact their inhibitory potency nih.gov. Therefore, it is plausible that this compound could also engage in active site binding with various enzymes, with the chloro and methyl groups playing a key role in modulating the binding affinity and specificity.

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Beyond competitive inhibition at the active site, small molecules can also act as allosteric modulators, binding to a site distinct from the active site and inducing conformational changes that alter the enzyme's activity nih.gov. This mode of interaction can offer greater selectivity compared to active site inhibitors. While there is no direct evidence of this compound acting as an allosteric modulator, the general principles of allostery are well-established for various receptors and enzymes nih.gov.

Ligand binding, whether at the active or an allosteric site, can induce significant conformational changes in the protein structure. These changes can range from subtle side-chain rearrangements to large-scale domain movements nih.gov. The binding of a ligand can reshape the protein's conformational ensemble, stabilizing certain states over others. This principle is fundamental to the mechanism of action of many drugs. For this compound, any interaction with an enzyme would likely involve some degree of induced fit, where the protein structure adapts to accommodate the ligand, and the ligand in turn may adopt a specific conformation upon binding.

Analysis of Receptor-Ligand Interactions

The isoquinoline scaffold is a key component of many ligands that target G-protein coupled receptors (GPCRs) and other receptor families. The nature and position of substituents on the isoquinoline ring are critical for determining the binding affinity and functional activity (agonist or antagonist) at a specific receptor.

Binding Affinity Determination and Specificity Profiling

Studies on compounds with a similar 5-chloro-dihydroisoquinoline core have demonstrated high-affinity binding to serotonin receptors, specifically the 5-HT7 receptor. For example, a compound featuring this core structure displayed a high binding affinity with a Ki value of 0.5 nM nih.gov. The stereochemistry of such compounds can also play a crucial role, with different enantiomers exhibiting significantly different binding affinities nih.gov. This highlights the potential for this compound to exhibit stereoselective binding to its biological targets.

The specificity profile of a ligand, its ability to bind to a specific receptor subtype with high affinity while showing low affinity for others, is a critical aspect of drug development. The isoquinoline framework has been a versatile scaffold for developing selective ligands for various receptors, including muscarinic and serotonin receptors nih.govnih.gov. The substitution pattern on this compound would be a key determinant of its receptor specificity profile.

Below is an interactive data table summarizing the binding affinities of a related 5-chloro-dihydroisoquinoline derivative at the 5-HT7 receptor.

| Compound | Receptor | Ki (nM) |

| Compound 1c (racemic) | 5-HT7 | 0.5 |

| (-)2a enantiomer | 5-HT7 | 1.2 |

| (+)2b enantiomer | 5-HT7 | 93 |

Data extracted from a study on a structurally related compound to illustrate the potential for high-affinity binding of chlorinated isoquinoline derivatives. nih.gov

Structural Basis of Receptor Activation or Antagonism

Whether a ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor) depends on the specific conformational changes it induces upon binding. Agonists typically stabilize a receptor conformation that leads to downstream signaling, while antagonists bind to the receptor without inducing the necessary conformational change for activation mdpi.com.

Isoquinolinone derivatives have been identified as potent 5-HT3 antagonists nih.gov. The key pharmacophoric elements for this antagonist activity were identified as a basic nitrogen, a hydrogen bond-capable linking group, and an aromatic moiety. The 6-amino-7-chloro-1-isoquinolinone function was found to be a successful replacement for other aromatic systems without loss of activity nih.gov. This suggests that the chloro-isoquinoline scaffold, as present in this compound, has the potential to act as a receptor antagonist. The specific interactions of the chloro and methyl groups within the receptor's binding pocket would determine its functional outcome.

Interactions with Nucleic Acids (DNA/RNA) and Membrane Components

In addition to proteins, small molecules can also interact with other crucial biological macromolecules like nucleic acids and cellular membranes. The planar aromatic nature of the isoquinoline ring system suggests a potential for such interactions.

Research on medically potent indoloquinoline derivatives, which share a structural resemblance to isoquinolines, has shown that these compounds can interact with DNA. Specifically, chloro derivatives of indoloquinolines have been found to intercalate into the DNA double helix researchgate.net. This intercalation is thought to be enhanced by hydrophobic interactions, leading to a stabilization of the DNA structure. This finding suggests that this compound, with its planar aromatic system and hydrophobic chloro substituent, could potentially interact with DNA through an intercalative binding mode. Such interactions can have significant biological consequences, including the inhibition of DNA replication and transcription.

While direct studies on the interaction of this compound with RNA or cell membrane components are not available, the physicochemical properties of the molecule allow for some speculation. Its moderate lipophilicity, conferred by the chloro and methyl groups, might facilitate its partitioning into cellular membranes, potentially altering membrane fluidity or the function of membrane-associated proteins. Interactions with RNA are also conceivable, given the ability of some small molecules to bind to specific RNA structures, such as hairpins or G-quadruplexes, and modulate their function. However, further experimental evidence is required to substantiate these possibilities for this compound.

Role in Perturbing or Modulating Specific Biochemical Pathways at the Molecular Level

There is currently no available research data detailing the role of this compound in perturbing or modulating any specific biochemical pathways at the molecular level.

Investigation of Target Protein Networks

Scientific literature does not currently contain investigations into the target protein networks of this compound.

Advanced Analytical Characterization and Spectroscopic Investigations

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or more decimal places. This precision allows for the calculation of the elemental composition of the molecule.

For 5-Chloro-1-methylisoquinoline, HRMS would be used to confirm the molecular formula C₁₀H₈ClN. The expected exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, and ¹⁴N). The experimentally measured m/z value from the HRMS analysis is then compared to this theoretical value. A close match, within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. This technique is often used in conjunction with other spectroscopic methods for unequivocal structure elucidation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. omicsonline.orgjchps.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. omicsonline.org

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound. emerypharma.com

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments (chemical shift), and their neighboring protons (spin-spin coupling). For this compound, distinct signals would be expected for the methyl group protons and the aromatic protons on the isoquinoline (B145761) ring system. The integration of these signals reveals the relative number of protons of each type. jchps.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. emerypharma.com

2D NMR: To establish the connectivity between atoms, various 2D NMR experiments are employed: wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It helps to piece together the fragments of the molecule by showing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the assignment of its attached proton. wikipedia.orgcore.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons, typically over two or three bonds. core.ac.uk It is crucial for connecting molecular fragments and establishing the positions of substituents, such as the chloro and methyl groups on the isoquinoline core.

By systematically analyzing the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, confirming the structure of this compound. researchgate.net

Table 1: Expected NMR Data for this compound

| Technique | Expected Information |

|---|---|

| ¹H NMR | Chemical shifts, integration, and coupling patterns for methyl and aromatic protons. |

| ¹³C NMR | Chemical shifts for all 10 carbon atoms. |

| DEPT | Differentiation of CH₃, CH, and quaternary carbons. |

| COSY | Correlations between adjacent aromatic protons. |

| HSQC/HMQC | Direct one-bond correlations between protons and their attached carbons. |

| HMBC | Long-range correlations establishing the connectivity of the entire molecule. |

This table is a representation of the expected data and not based on experimental results.

Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates and thermodynamics of conformational changes in molecules. nih.gov While the isoquinoline ring itself is rigid, certain derivatives with flexible substituents could exhibit dynamic processes such as restricted rotation around single bonds. For this compound itself, significant conformational flexibility amenable to DNMR studies is not expected due to the nature of the substituents and the rigid aromatic core. However, in more complex derivatives of this compound, DNMR could be employed to study phenomena like atropisomerism if bulky groups were introduced that hinder free rotation around a single bond, leading to the existence of stable rotational conformers (rotamers). unibas.it Such studies involve acquiring NMR spectra at different temperatures to observe changes in the line shape of the signals, from which the energy barriers for the conformational exchange can be calculated. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of infrared radiation or the scattering of laser light (Raman) corresponds to specific vibrational transitions within the molecule, providing a "fingerprint" that is unique to the compound. scirp.orgnih.gov

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to:

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹, while aliphatic C-H stretches of the methyl group would be observed around 2975-2850 cm⁻¹.

C=C and C=N stretching vibrations: The aromatic ring system of isoquinoline will show a series of sharp bands in the 1650-1450 cm⁻¹ region.

C-Cl stretching vibration: A characteristic absorption for the carbon-chlorine bond would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ring bending and deformation modes: The lower frequency region of the spectra will contain a complex pattern of bands corresponding to the bending and deformation of the isoquinoline ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2975 - 2850 |

| C=C/C=N Ring Stretch | 1650 - 1450 |

| C-Cl Stretch | 800 - 600 |

This table presents generally expected ranges for the specified vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The isoquinoline ring system is a chromophore, the part of a molecule responsible for its color, or in this case, its UV absorption. fiveable.me

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the conjugated aromatic system. pharmatutor.org The presence of the chloro and methyl substituents can cause a slight shift in the wavelength of maximum absorption (λ_max) compared to unsubstituted isoquinoline, an effect known as a bathochromic (red) or hypsochromic (blue) shift. fiveable.me The intensity of the absorption is related to the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength. uomustansiriyah.edu.iq These electronic transitions provide valuable information about the electronic structure of the conjugated π-system of the molecule. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high accuracy. mdpi.com

A successful X-ray crystallographic analysis of this compound would provide definitive proof of its structure in the solid state. exlibrisgroup.com It would confirm the connectivity of all atoms, the planarity of the isoquinoline ring, and the precise bond lengths and angles within the molecule. This technique also reveals intermolecular interactions, such as packing forces and potential weak hydrogen bonds, in the crystal lattice. researchgate.netresearchgate.net The resulting crystal structure provides an unambiguous confirmation of the molecular structure elucidated by other spectroscopic methods.

Absolute Configuration Assignment (if applicable)

The structure of this compound features a stereocenter at the C1 position, meaning it can exist as a pair of enantiomers. The assignment of the absolute configuration (R or S) for each enantiomer is a critical step in its complete characterization, especially for applications in medicinal chemistry where stereochemistry often dictates biological activity. This is typically achieved through techniques such as X-ray crystallography of a single enantiomer or its derivative, or through chiral chromatography coupled with spectroscopic methods.

However, a thorough review of scientific literature did not yield any studies on the resolution of this compound enantiomers or the assignment of their absolute configuration.

Crystal Packing and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides valuable insights into the molecule's conformation, as well as the nature and geometry of intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. These interactions govern the crystal packing, which in turn influences the material's physical properties, including melting point, solubility, and stability.

As of now, there are no published crystal structures for this compound in crystallographic databases. Consequently, a detailed analysis of its crystal packing and specific intermolecular interactions cannot be provided.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in synthetic chemistry for both the assessment of product purity and the isolation of target compounds from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for the analysis of organic compounds like substituted isoquinolines.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, various HPLC methods could be developed. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. Detection would likely be performed using a UV detector, set to a wavelength where the isoquinoline core exhibits strong absorbance.

While general methods for the separation of isoquinoline alkaloids and related compounds are widely published, specific application notes or research articles detailing a validated HPLC method for the purity assessment or isolation of this compound are not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent method for identifying and quantifying volatile and thermally stable compounds. For this compound, GC-MS analysis would provide information on its retention time (a measure of its volatility and interaction with the GC column) and its mass spectrum. The mass spectrum, showing the molecular ion peak and characteristic fragmentation pattern, serves as a molecular fingerprint for identification and structural confirmation.

There are published GC-MS methods for the analysis of various isoquinoline derivatives, often in the context of natural product analysis or metabolomics. However, a specific, detailed GC-MS method and the corresponding mass spectral data for this compound have not been reported in the available literature.

Future Research Horizons for this compound in Drug Discovery and Synthesis

The unique structural attributes of this compound, featuring a halogenated aromatic system combined with a reactive methyl group on the pyridine (B92270) ring, position it as a compound of significant interest for future pharmacological and synthetic exploration. Emerging research avenues are set to leverage this scaffold in innovative ways, from advanced drug discovery paradigms to novel synthetic and analytical methodologies.

Q & A

Q. What advanced analytical methods (e.g., X-ray crystallography, in situ FTIR) are suitable for characterizing reaction intermediates?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with a target protein to resolve binding modes. Requires high-purity (>99%) samples and synchrotron radiation for small-molecule crystals .

- In situ FTIR : Monitor reactions in real-time using ATR-FTIR probes. Identify transient intermediates (e.g., enolates) by tracking carbonyl or C-Cl bond vibrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.